molecular formula C14H10Cl2N2O4 B5863901 2,4-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide

2,4-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide

Cat. No.: B5863901
M. Wt: 341.1 g/mol
InChI Key: XVOPEXZPEIYCJP-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, a methoxy group at the 2 position, and a nitro group at the 5 position of the phenyl ring attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide typically involves the following steps:

    Nitration: The starting material, 2-methoxyaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5 position.

    Chlorination: The nitrated product is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 2 and 4 positions of the benzene ring.

    Amidation: The final step involves the reaction of the chlorinated product with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst or iron powder in hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

    Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.

Major Products Formed

    Reduction: 2,4-dichloro-N-(2-methoxy-5-aminophenyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 2,4-dichlorobenzoic acid and 2-methoxy-5-nitroaniline.

Scientific Research Applications

2,4-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: The compound can be used in the development of advanced materials, including polymers and coatings with specific properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Chemistry: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The presence of the nitro group and chlorine atoms can enhance its binding affinity and specificity towards molecular targets. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert therapeutic effects.

Comparison with Similar Compounds

2,4-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide can be compared with other similar compounds such as:

    2,4-dichloro-N-(2-hydroxy-5-nitrophenyl)benzamide: Similar structure but with a hydroxy group instead of a methoxy group, which can affect its reactivity and biological activity.

    2,4-dichloro-N-(2-methoxy-5-aminophenyl)benzamide: The amino group instead of the nitro group can lead to different chemical and biological properties.

    2,4-dichloro-N-(2-methoxyphenyl)benzamide:

The uniqueness of this compound lies in the combination of its functional groups, which confer specific chemical and biological properties that can be exploited in various scientific and industrial applications.

Properties

IUPAC Name

2,4-dichloro-N-(2-methoxy-5-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O4/c1-22-13-5-3-9(18(20)21)7-12(13)17-14(19)10-4-2-8(15)6-11(10)16/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOPEXZPEIYCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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